molecular formula C20H26BrN5O B6474326 4-(4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine CAS No. 2640885-16-9

4-(4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine

Cat. No.: B6474326
CAS No.: 2640885-16-9
M. Wt: 432.4 g/mol
InChI Key: KJRQEXXFCNOVLR-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a morpholine ring and at position 2 with a piperazine derivative. The piperazine moiety is further functionalized with a 4-bromophenylmethyl group, while the pyrimidine ring bears a methyl group at position 4. The bromophenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability .

Properties

IUPAC Name

4-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O/c1-16-14-19(23-20(22-16)26-10-12-27-13-11-26)25-8-6-24(7-9-25)15-17-2-4-18(21)5-3-17/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRQEXXFCNOVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a piperazine derivative. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on calcium carbonate (Pd/CaCO3) and copper(I) iodide (CuI) .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) or thiols (R-SH) in an appropriate solvent like ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfone, while reduction could produce a dehalogenated derivative.

Scientific Research Applications

4-(4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The pyrimidine ring may also play a role in binding to enzymes or other proteins, affecting their function. These interactions can lead to a range of biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related analogs from the literature, focusing on core heterocycles, substituents, and inferred biological implications:

Compound Name / ID (Reference) Core Structure Key Substituents Inferred Properties/Activity
Target Compound Pyrimidine - 4-Morpholine
- 4-[(4-Bromophenyl)methyl]piperazine
- 6-Methyl
Enhanced lipophilicity (Br), potential kinase/antimicrobial activity
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Quinoline - 4-Bromophenyl
- Piperazine-linked benzoate ester
Likely fluorescence properties; quinoline cores often used in imaging or DNA intercalation
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines (20–28) Pyrimidine - 4-Morpholinophenyl
- 2-Amino
- 6-Aryl
Demonstrated broad-spectrum antimicrobial activity; amino group may enhance hydrogen bonding
2-Chloro-6-((4-methanesulfonyl-piperazin-1-yl)methyl)-4-morpholinyl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine - 4-Morpholine
- Methanesulfonyl-piperazine
- Chloro
Sulfonyl groups improve metabolic stability; thieno-pyrimidine cores common in kinase inhibitors
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine - Piperidine
- 2-Amino
- 4-Methyl
Simpler structure with demonstrated crystallographic data; amino groups aid solubility

Key Observations:

Core Heterocycle Influence: Pyrimidine vs. Thieno-pyrimidines (e.g., ) exhibit extended π-systems, enhancing interactions with hydrophobic enzyme pockets . Morpholine vs. Piperazine: Morpholine contributes to solubility and hydrogen bonding, while piperazine (especially substituted variants) adds conformational flexibility and secondary binding interactions .

Substituent Effects: Bromophenyl Group: The target’s bromophenyl substituent increases lipophilicity compared to analogs with methanesulfonyl (e.g., ) or amino groups (e.g., ), which may enhance blood-brain barrier penetration or prolong half-life .

Synthetic Routes: The target compound likely employs nucleophilic substitution or cross-coupling reactions, analogous to methods in (piperazine alkylation) and (cyclocondensation of enones with guanidine).

Biological Implications: Antimicrobial Activity: Morpholine-pyrimidine hybrids (e.g., ) show broad-spectrum activity, suggesting the target compound may share similar mechanisms, possibly via disrupting bacterial cell wall synthesis . Kinase Inhibition: Thieno-pyrimidine derivatives (e.g., ) are established kinase inhibitors; the target’s bromophenyl group could mimic ATP-binding pocket interactions .

Biological Activity

The compound 4-(4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to a class of morpholine derivatives and features a piperazine moiety substituted with a bromophenyl group. Its molecular formula is C19H24BrN5C_{19}H_{24}BrN_5, with a molecular weight of approximately 396.34 g/mol. The structure is characterized by the following components:

  • Morpholine ring : A six-membered ring containing one oxygen atom.
  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Bromophenyl group : A phenyl ring substituted with a bromine atom.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine and pyrimidine rings, followed by coupling reactions to introduce the bromophenyl and morpholine moieties. Specific synthetic routes may vary based on the desired yield and purity of the final product.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that similar piperazine-based compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.

Anticancer Potential

The anticancer activity of compounds structurally related to this compound has been explored in several studies. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Neuropharmacological Effects

Compounds with similar structural features have also been investigated for neuropharmacological effects. Some studies report that piperazine derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. demonstrated the antimicrobial activity of various piperazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .

Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers evaluated the cytotoxic effects of several morpholine-piperazine hybrids on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

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